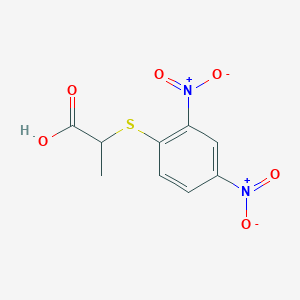
2-({2,4-Dinitrophenyl}sulfanyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({2,4-Dinitrophenyl}sulfanyl)propanoic acid, commonly known as DNPS, is a chemical compound that is widely used in scientific research for its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 306.27 g/mol. DNPS is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and metabolism.
作用机制
DNPS reacts with thiols through a nucleophilic substitution reaction, where the thiol group attacks the electrophilic carbon of DNPS. This reaction leads to the formation of a stable adduct, which can be detected and quantified using spectrophotometry.
Biochemical and Physiological Effects
DNPS has been shown to have a wide range of biochemical and physiological effects in various organisms. In bacteria, DNPS has been shown to inhibit the growth of several strains of Escherichia coli and Staphylococcus aureus. In plants, DNPS has been shown to induce the production of reactive oxygen species, which play a crucial role in plant defense against pathogens and environmental stress. In mammals, DNPS has been shown to inhibit the activity of several enzymes involved in the metabolism of thiols, including glutathione reductase and thioredoxin reductase.
实验室实验的优点和局限性
One of the main advantages of using DNPS in lab experiments is its high specificity for thiols, which allows for the accurate detection and quantification of these important biomolecules. Additionally, DNPS is relatively easy to use and does not require specialized equipment or expertise. However, DNPS has several limitations, including its potential toxicity and the possibility of interference from other compounds that may react with DNPS.
未来方向
There are several potential future directions for research involving DNPS. One area of interest is the development of new methods for the detection and quantification of thiols using DNPS, including the use of fluorescent and luminescent probes. Additionally, there is interest in exploring the potential therapeutic applications of DNPS, including its use as an anti-cancer agent and in the treatment of oxidative stress-related diseases. Finally, there is a need for further research into the toxicity and safety of DNPS, particularly in the context of its potential use in therapeutic applications.
合成方法
DNPS can be synthesized by reacting 2,4-dinitrophenylhydrazine with S-(2-bromoethyl)thiocysteine, followed by acid hydrolysis. This method yields DNPS with a purity of over 98%, making it suitable for scientific research applications.
科学研究应用
DNPS is widely used in scientific research as a reagent for the detection and quantification of thiols, which are important biomolecules involved in many cellular processes. DNPS reacts with thiols to form a yellow-colored adduct, which can be quantified spectrophotometrically. This method is widely used in biochemistry and molecular biology for the analysis of thiols in proteins, peptides, and other biomolecules.
属性
产品名称 |
2-({2,4-Dinitrophenyl}sulfanyl)propanoic acid |
|---|---|
分子式 |
C9H8N2O6S |
分子量 |
272.24 g/mol |
IUPAC 名称 |
2-(2,4-dinitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H8N2O6S/c1-5(9(12)13)18-8-3-2-6(10(14)15)4-7(8)11(16)17/h2-5H,1H3,(H,12,13) |
InChI 键 |
KVSBVYVACQGKDX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC(C(=O)O)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B304526.png)
![N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B304527.png)
![2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304529.png)
![2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304530.png)
![9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304532.png)
![ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B304533.png)
![methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B304534.png)
![3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304537.png)
![Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B304539.png)
![N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide](/img/structure/B304542.png)
![4-chloro-12-(4-methoxyphenyl)-7H-indeno[1'',2'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-one](/img/structure/B304543.png)
![2-benzoyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304545.png)
![3-amino-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304547.png)
![3-amino-2-benzoyl-4-(4-methoxyphenyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304548.png)